molecular formula C15H22N2O2S B14805545 2-[(Cyclopentylacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide

2-[(Cyclopentylacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide

Cat. No.: B14805545
M. Wt: 294.4 g/mol
InChI Key: HHEZTKFSLKOVDK-UHFFFAOYSA-N
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Description

2-[(cyclopentylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(cyclopentylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the acylation of cyclopentylamine with cyclopentanone to form the intermediate cyclopentylacetylamine. This intermediate is then reacted with 4-ethyl-5-methyl-3-thiophenecarboxylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(cyclopentylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-[(cyclopentylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Known for its antioxidant activity.

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

    Tioconazole: An antifungal agent with a thiophene ring.

Uniqueness

2-[(cyclopentylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide stands out due to its specific structural features, such as the cyclopentylacetyl group and the ethyl and methyl substitutions on the thiophene ring

Properties

Molecular Formula

C15H22N2O2S

Molecular Weight

294.4 g/mol

IUPAC Name

2-[(2-cyclopentylacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide

InChI

InChI=1S/C15H22N2O2S/c1-3-11-9(2)20-15(13(11)14(16)19)17-12(18)8-10-6-4-5-7-10/h10H,3-8H2,1-2H3,(H2,16,19)(H,17,18)

InChI Key

HHEZTKFSLKOVDK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)CC2CCCC2)C

Origin of Product

United States

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